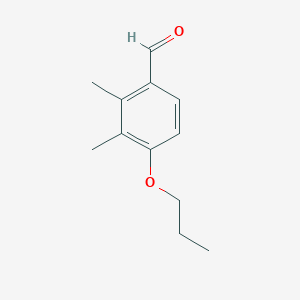

2,3-Dimethyl-4-propoxybenzaldehyde

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

820236-89-3 |

|---|---|

分子式 |

C12H16O2 |

分子量 |

192.25 g/mol |

IUPAC 名称 |

2,3-dimethyl-4-propoxybenzaldehyde |

InChI |

InChI=1S/C12H16O2/c1-4-7-14-12-6-5-11(8-13)9(2)10(12)3/h5-6,8H,4,7H2,1-3H3 |

InChI 键 |

HCKJSSLOZNVRGA-UHFFFAOYSA-N |

规范 SMILES |

CCCOC1=C(C(=C(C=C1)C=O)C)C |

产品来源 |

United States |

Synthetic Methodologies for 2,3 Dimethyl 4 Propoxybenzaldehyde

Direct Synthesis Approaches

Direct synthesis approaches represent the most straightforward routes to 2,3-Dimethyl-4-propoxybenzaldehyde, typically involving the formation of the desired propyl ether linkage in a single key step from a readily available precursor.

Potential Routes from Methoxy-Substituted Benzaldehydes

An alternative synthetic pathway to this compound begins with a methoxy-substituted analogue, such as 2,3-dimethyl-4-methoxybenzaldehyde. This multi-step approach involves the cleavage of the methyl ether to reveal a hydroxyl group, which is then subsequently alkylated to introduce the desired propoxy group.

The cleavage of aryl methyl ethers is a common transformation in organic synthesis. Boron tribromide (BBr₃) is a particularly effective reagent for this purpose. The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromomethane and an aryloxy-dibromoborane intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the free phenol, 2,3-dimethyl-4-hydroxybenzaldehyde.

This demethylation step is crucial as it converts the relatively unreactive methoxy (B1213986) group into a hydroxyl group, which can then be functionalized in the subsequent step. The reaction is typically performed in an inert solvent like dichloromethane at low temperatures to control its reactivity.

Once the hydroxy intermediate, 2,3-dimethyl-4-hydroxybenzaldehyde, has been generated through demethylation, the final propoxy group is introduced via the Williamson ether synthesis, as described in section 2.1.1.1. The newly formed hydroxyl group is deprotonated with a suitable base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile (B52724) or DMF), followed by the addition of n-propyl bromide. This SN2 reaction yields the final product, this compound. This two-step sequence provides a versatile route to the target compound, especially if the corresponding methoxy-substituted benzaldehyde (B42025) is more readily accessible than the hydroxy analogue.

Alternative Synthetic Pathways and Retrosynthetic Considerations

While a direct, optimized synthesis for this compound is not extensively documented in readily available literature, its synthesis can be approached by adapting established methods for similar benzaldehydes. Retrosynthetic analysis suggests that the key steps involve the formation of the propoxy ether and the introduction of the aldehyde (formyl) group onto the dimethylphenol backbone.

The primary starting material would likely be 2,3-dimethylphenol. The synthesis would proceed via two main transformations: O-propylation (Williamson ether synthesis) to form 1,2-dimethyl-4-propoxybenzene, followed by formylation to introduce the aldehyde group at the para-position relative to the propoxy group.

Common formylation reactions applicable to electron-rich aromatic compounds include:

Vilsmeier-Haack Reaction: This reaction uses a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to generate an electrophilic iminium salt (Vilsmeier reagent). chemistrysteps.comwikipedia.org This reagent then reacts with the activated aromatic ring to introduce the formyl group. chemistrysteps.comijpcbs.com This method is particularly effective for electron-rich arenes like ethers and anilines. wikipedia.org

Duff Reaction: This method employs hexamine (hexamethylenetetramine) as the formyl source for the ortho-formylation of phenols. wikipedia.orguni.edu While typically directing ortho to a hydroxyl group, modifications could potentially be explored for other activating groups. wikipedia.orgresearchgate.net The reaction is known for its operational simplicity and use of inexpensive reagents. semanticscholar.org

Grignard Reaction: An alternative approach involves the formation of a Grignard reagent from a halogenated precursor, such as 4-bromo-1,2-dimethyl-3-propoxybenzene. This organometallic intermediate can then react with a formylating agent like N,N-dimethylformamide (DMF) to yield the desired aldehyde. A similar method has been patented for the synthesis of 2,3-dimethylbenzaldehyde from 2,3-dimethyl benzene (B151609) halide. patsnap.comgoogle.com

Modifications of Existing Propoxybenzaldehyde Synthesis Protocols

Standard protocols for synthesizing propoxybenzaldehydes, such as 4-propoxybenzaldehyde (B1265824), typically involve the Williamson ether synthesis followed by formylation. nih.govnist.gov In this process, 4-hydroxybenzaldehyde is reacted with a propyl halide (e.g., propyl bromide) in the presence of a base like potassium carbonate.

For this compound, this sequence would be altered. The formylation step would be performed on 1,2-dimethyl-4-propoxybenzene rather than starting with a hydroxybenzaldehyde. This is because the directing effects of the hydroxyl and methyl groups in 2,3-dimethylphenol would likely lead to a mixture of formylated isomers. By first protecting the hydroxyl group as a propoxy ether, the formylation can be more selectively directed to the desired position.

Modifications to the Vilsmeier-Haack reaction, a common choice for this type of transformation, could involve varying the solvent, temperature, and stoichiometry of the reagents to optimize the yield and minimize side reactions. ijpcbs.com Solvents such as chloroform, toluene, or o-dichlorobenzene are often used. ijpcbs.com

Development of Greener Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. rsc.org

Potential greener approaches applicable to the synthesis of this compound include:

Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste. For instance, developing catalytic versions of formylation reactions that avoid the use of phosphorus oxychloride would be a significant green advancement. mdpi.com

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water or ionic liquids, or even performing reactions under solvent-free conditions, is a key green strategy. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. While direct enzymatic synthesis of this specific compound is not reported, chemo-enzymatic cascades are being developed for the production of other valuable aldehydes from renewable resources. rsc.orgscielo.org.mx

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and reduced side-product formation in shorter timeframes. scielo.org.mxbeilstein-journals.org This technique could be applied to both the etherification and formylation steps.

Optimization of Reaction Parameters for Yield Enhancement and Purity Control

To maximize the yield and purity of this compound, careful optimization of the reaction parameters for the key formylation step is crucial.

For a Vilsmeier-Haack formylation, the following parameters would be key:

Temperature: The formation of the Vilsmeier reagent is typically done at low temperatures (below 25°C), while the subsequent reaction with the aromatic substrate may require heating. ijpcbs.comresearchgate.net Controlling the temperature is critical to prevent side reactions and decomposition of the product.

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Common solvents include halogenated hydrocarbons or aromatic hydrocarbons. ijpcbs.com

Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent (DMF/POCl₃) must be carefully controlled. An excess of the reagent may lead to the formation of byproducts, while an insufficient amount will result in incomplete conversion.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time for maximizing product formation and minimizing degradation.

Work-up Procedure: The final hydrolysis step, where the intermediate iminium salt is converted to the aldehyde, must be performed under controlled conditions (typically with water or a buffered aqueous solution) to ensure a high yield of the final product.

Interactive Data Table: Hypothetical Optimization of Vilsmeier-Haack Formylation

The following table illustrates a hypothetical optimization study for the formylation of 1,2-dimethyl-4-propoxybenzene. The goal is to identify the conditions that provide the highest yield of this compound.

| Entry | Reagent Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Solvent | Yield (%) |

| 1 | 1 : 1.2 : 1.2 | 50 | 4 | Dichloromethane | 65 |

| 2 | 1 : 1.5 : 1.5 | 50 | 4 | Dichloromethane | 78 |

| 3 | 1 : 1.5 : 1.5 | 70 | 4 | Dichloromethane | 72 |

| 4 | 1 : 1.5 : 1.5 | 50 | 6 | Dichloromethane | 85 |

| 5 | 1 : 1.5 : 1.5 | 50 | 6 | o-Dichlorobenzene | 88 |

| 6 | 1 : 2.0 : 2.0 | 50 | 6 | o-Dichlorobenzene | 86 |

This data is illustrative and represents a typical optimization workflow.

Purity control involves minimizing the formation of isomers and other byproducts. Purification of the final product would likely be achieved through techniques such as column chromatography or distillation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the cornerstone for the detailed structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Shift Assignments

¹H NMR spectroscopy offers a detailed picture of the hydrogen atoms within a molecule. The chemical shift (δ) of each proton is indicative of its local electronic environment. For 2,3-Dimethyl-4-propoxybenzaldehyde, the ¹H NMR spectrum displays a set of characteristic signals corresponding to the aldehydic, aromatic, propoxy, and methyl protons.

The solvent used for NMR analysis can influence the chemical shifts of protons. modgraph.co.ukresearchgate.net For instance, the chemical shift difference, Δδ = δ(DMSO) - δ(CDCl₃), can range significantly. modgraph.co.ukresearchgate.net While specific spectral data for this compound is not widely published, a predicted spectrum can be inferred based on the analysis of structurally similar compounds like 2,4-dimethylbenzaldehyde (B100707) and 4-propoxybenzaldehyde (B1265824). chemicalbook.comchemicalbook.com

Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.2 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (Ar-H): Two doublets are anticipated in the aromatic region (δ 6.8–7.8 ppm), corresponding to the two adjacent protons on the benzene (B151609) ring.

Propoxy Group Protons (-O-CH₂CH₂CH₃): The propoxy group will exhibit three distinct signals: a triplet for the terminal methyl protons (-CH₃), a sextet for the methylene (B1212753) protons adjacent to the methyl group (-CH₂-), and a triplet for the methylene protons attached to the oxygen atom (-O-CH₂-).

Aromatic Methyl Protons (Ar-CH₃): Two singlets are expected for the two methyl groups attached to the aromatic ring, with their exact chemical shifts influenced by their position relative to the other substituents.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic H | 9.8 - 10.2 | Singlet |

| Aromatic H | 6.8 - 7.8 | Doublet, Doublet |

| Propoxy -OCH₂- | 3.9 - 4.1 | Triplet |

| Propoxy -CH₂- | 1.7 - 1.9 | Sextet |

| Propoxy -CH₃ | 0.9 - 1.1 | Triplet |

| Aromatic -CH₃ | 2.2 - 2.6 | Singlet, Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis for Carbon Framework Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.

Based on data from analogous structures such as 2,3-dimethoxybenzaldehyde (B126229) and 2,4-dimethylbenzaldehyde, the expected chemical shifts for the target molecule can be estimated. chemicalbook.comchemicalbook.com

Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is highly deshielded and will appear far downfield, typically in the range of δ 190–195 ppm. rsc.orgrsc.org

Aromatic Carbons (Ar-C): The substituted aromatic carbons will appear at various shifts, with the oxygen-bearing carbon being the most downfield (around δ 160 ppm) and the other substituted and unsubstituted carbons appearing between δ 110 and 140 ppm. rsc.orgrsc.org

Propoxy Group Carbons (-O-CH₂CH₂CH₃): The carbon attached to the oxygen will be the most deshielded of the propoxy group, followed by the other two aliphatic carbons.

Aromatic Methyl Carbons (Ar-CH₃): These carbons will resonate in the upfield region, typically between δ 15 and 25 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 190 - 195 |

| Aromatic C-O | 158 - 162 |

| Aromatic C-CHO | 130 - 135 |

| Aromatic C-CH₃ | 138 - 145 |

| Aromatic C-H | 110 - 130 |

| Propoxy -OCH₂- | 68 - 72 |

| Propoxy -CH₂- | 22 - 26 |

| Propoxy -CH₃ | 10 - 14 |

| Aromatic -CH₃ | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Through-Bond and Through-Space Connectivity

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. epfl.chsdsu.edu It would be used to confirm the connectivity within the propoxy group (correlations between the -OCH₂-, -CH₂-, and -CH₃ protons) and to establish the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J_CH). epfl.chprinceton.edu It allows for the direct assignment of the carbon signal for each protonated carbon by identifying the one-bond correlation.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²J_CH, ³J_CH). epfl.chprinceton.eduyoutube.com This is crucial for piecing together the entire molecular puzzle. For instance, HMBC would show correlations from the aldehydic proton to the aromatic ring carbons, from the aromatic protons to adjacent and geminal carbons, and from the propoxy and methyl protons to the aromatic carbons they are attached to or are near, thereby confirming the substitution pattern on the benzene ring. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of a related compound, 4-propoxybenzaldehyde, shows a molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation pattern of an organic molecule is often predictable. For aromatic ethers, a common fragmentation pathway involves the cleavage of the alkyl chain. miamioh.edu In the case of this compound, expected fragments would arise from the loss of the propoxy group or parts of it, and from cleavages related to the methyl and aldehyde groups. docbrown.info

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard MS provides the nominal molecular weight, high-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. nih.gov This allows for the determination of the exact mass of the molecular ion, which in turn can be used to deduce the elemental formula of the compound with high confidence. For this compound (C₁₂H₁₆O₂), HRMS would be used to confirm this specific elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show several key absorption bands. Data from similar compounds like 4-propoxybenzaldehyde and 4-[3-(dimethylamino)propoxy]benzaldehyde (B1296539) can provide a reference for the expected spectral features. nist.govchemicalbook.comchemicalbook.com

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1680-1700 cm⁻¹.

C-H Stretch (Aldehyde): A pair of weak to medium bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹ for the C-H bond of the aldehyde group.

Aromatic C=C Stretches: Multiple bands of variable intensity would appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.

C-O Stretch (Ether): A strong band corresponding to the aryl-alkyl ether C-O stretching vibration is expected around 1250 cm⁻¹.

Aliphatic C-H Stretches: Bands in the 2850-3000 cm⁻¹ region will be present due to the C-H stretching vibrations of the propoxy and methyl groups.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are explored through UV-Visible and fluorescence spectroscopy, which probe the transitions between electronic energy levels.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* electronic transitions, characteristic of conjugated aromatic carbonyl compounds. researchgate.net The π→π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is typically strong and occurs at a shorter wavelength. The n→π* transition, which involves a non-bonding electron from the carbonyl oxygen, is weaker and appears at a longer wavelength. acs.org

In benzaldehyde (B42025), theoretical studies place the n→π* transition at approximately 3.71 eV and the first π→π* transition at 4.33 eV. researchgate.net For the related compound 4-propoxybenzaldehyde, experimental data in acetonitrile (B52724) shows absorption maxima (λmax) at 218 nm and 274 nm, which are attributed to π→π* transitions. ukm.my The presence of the electron-donating methyl and propoxy groups on the benzene ring in this compound is expected to cause a bathochromic (red) shift in the π→π* absorption band compared to unsubstituted benzaldehyde. acs.org

The table below outlines the anticipated electronic transitions for this compound.

| Transition Type | Chromophore | Expected λmax Range (nm) | Reference |

| π→π | Conjugated Aromatic System | 220 - 280 | ukm.my |

| n→π | Carbonyl Group | >300 | researchgate.netacs.org |

The fluorescence properties of benzaldehydes are highly dependent on their molecular structure and environment. Generally, benzaldehyde itself is weakly fluorescent or non-fluorescent in non-polar solvents. acs.org This fluorescence quenching is often attributed to an efficient intersystem crossing from the lowest excited singlet state (S₁) to a triplet state (T₂ or T₁), facilitated by a small energy gap between the relevant nπ* and ππ* states. acs.orgnih.gov

However, the fluorescence of benzaldehyde derivatives can be significantly enhanced. Studies have shown that intermolecular hydrogen bonding between the aldehyde's carbonyl group and a hydrogen-bond-donating solvent like methanol (B129727) can increase the energy gap between the nπ* and ππ* states, which in turn hinders the non-radiative decay pathway and boosts fluorescence emission. acs.org Therefore, it is plausible that in protic solvents, this compound could exhibit enhanced fluorescence compared to its behavior in aprotic media. Some aromatic aldehydes have also been observed to display tribo- and thermo-luminescence upon transitioning from a glassy to a crystalline phase at low temperatures. oup.com

X-ray Diffraction (XRD) for Single Crystal Structural Determination

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, and bond angles of a molecule in the solid state. rsc.orgnih.gov

As of this writing, the specific single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, valuable structural insights can be drawn from the crystallographic data of its close analog, 2,3-dimethoxybenzaldehyde. nih.gov The substitution of two methoxy (B1213986) groups for the two methyl groups and one propoxy group for a methoxy group represents a close structural relationship.

The crystal structure of 2,3-dimethoxybenzaldehyde was determined to belong to the monoclinic crystal system with the space group P2₁/c. nih.gov This space group is centrosymmetric. Given the structural similarity, it is reasonable to anticipate that this compound may crystallize in a similar common, centrosymmetric space group.

The table below presents the crystallographic data for the analog, 2,3-dimethoxybenzaldehyde. nih.gov

| Parameter | 2,3-Dimethoxybenzaldehyde |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 7.6152 |

| b (Å) | 15.5513 |

| c (Å) | 7.5891 |

| α (°) | 90 |

| β (°) | 115.883 |

| γ (°) | 90 |

The way molecules arrange themselves in a crystal lattice is dictated by a network of non-covalent intermolecular interactions. rsc.orgnih.gov For this compound, several such interactions are expected to play a crucial role in stabilizing the crystal packing.

C-H···O Interactions: The most significant of these are likely the weak C-H···O hydrogen bonds. rsc.orgnih.gov The carbonyl oxygen atom of the aldehyde group is a potent hydrogen bond acceptor. It can interact with hydrogen atoms from the methyl groups, the propoxy chain, or the aromatic ring of neighboring molecules. These interactions, though individually weak, collectively contribute to the formation of stable, multi-dimensional supramolecular networks. rsc.orgnih.gov In crystal structures of other benzaldehyde derivatives, the carbonyl group is frequently involved in generating diverse structural motifs through C-H···O bonds. rsc.orgnih.gov

C-H···π Interactions: Another important stabilizing force is the C-H···π interaction. nih.govresearchgate.net This involves a hydrogen atom (from a methyl or propoxy group) interacting with the electron-rich π-system of the benzene ring of an adjacent molecule. nih.gov The strength and geometry of these interactions are sensitive, but they are known to be significant in the packing of aromatic molecules. acs.org

Chemical Reactivity and Derivatization Strategies

Condensation Reactions Involving the Aldehyde Moiety

The aldehyde group of 2,3-dimethyl-4-propoxybenzaldehyde readily participates in condensation reactions with nucleophiles. These reactions typically involve the initial formation of a tetrahedral intermediate, followed by the elimination of a water molecule to yield a new carbon-carbon or carbon-nitrogen double bond. The specific outcome of these reactions is highly dependent on the nature of the nucleophilic partner.

Knoevenagel Condensation and Related Reactions with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a key reaction for forming carbon-carbon bonds. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH2 group flanked by two electron-withdrawing groups), typically in the presence of a basic catalyst. beilstein-journals.org

The reaction of this compound with 1-phenylpyrazolidine-3,5-dione (B12391) exemplifies a Knoevenagel-type condensation. In this synthesis, the active methylene group of the pyrazolidinedione derivative acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde (B42025). This process, often catalyzed by a base, leads to the formation of 4-(2,3-dimethyl-4-propoxybenzylidene)-1-phenylpyrazolidine-3,5-dione. ijpsr.comeurekaselect.com The synthesis of related pyrazolidinedione derivatives often involves the initial formation of the pyrazolidine-3,5-dione (B2422599) nucleus from diethyl malonate and a hydrazine (B178648) derivative, which is then reacted with an aromatic aldehyde. ijpsr.comeurekaselect.comresearchgate.net

Table 1: Synthesis of Pyrazolidinedione Derivatives

| Reactant 1 | Reactant 2 | Product |

| This compound | 1-Phenylpyrazolidine-3,5-dione | 4-(2,3-dimethyl-4-propoxybenzylidene)-1-phenylpyrazolidine-3,5-dione |

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is a widely used method for synthesizing chalcones. wikipedia.orgatlantis-press.com This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base or, less commonly, an acid catalyst. nih.govucl.ac.be The reaction of this compound with an appropriate acetophenone (B1666503) derivative would yield a corresponding chalcone (B49325). These reactions are often carried out in solvents like ethanol (B145695) with a base such as sodium hydroxide. nih.govnih.gov The resulting α,β-unsaturated ketone core of the chalcone is a versatile pharmacophore. nih.gov

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Acetophenone Derivative | Base (e.g., NaOH) | Chalcone Derivative |

Schiff Base Formation (Imine Chemistry) with Primary Amines

Schiff bases, or imines, are formed through the reaction of an aldehyde or ketone with a primary amine. nih.govnih.gov The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the characteristic carbon-nitrogen double bond (azomethine group). nih.gov This reaction is often catalyzed by a small amount of acid. researchgate.net

A specific and important class of Schiff bases are hydrazones, which are synthesized from the condensation of an aldehyde or ketone with a hydrazine derivative. nih.gov The reaction of this compound with isoniazid (B1672263) (isonicotinic hydrazide), a primary anti-tubercular drug, would result in the formation of a hydrazone derivative. nih.govnih.gov The general procedure for synthesizing such derivatives often involves refluxing the aldehyde and isoniazid in a solvent like ethanol, sometimes with a few drops of acetic acid to catalyze the reaction. nih.gov

Table 3: Synthesis of Hydrazone Derivatives

| Reactant 1 | Reactant 2 | Product |

| This compound | Isoniazid | This compound-isoniazid hydrazone |

The reactivity of this compound can be harnessed to create more intricate molecular structures, such as porphyrin-Schiff base conjugates. Porphyrins are large macrocyclic compounds that can be functionalized with amino groups. These amino-functionalized porphyrins can then react with aldehydes, including this compound, through Schiff base formation. nih.govrsc.org This conjugation strategy allows for the combination of the unique photophysical properties of the porphyrin macrocycle with the chemical characteristics of the benzaldehyde derivative. The synthesis typically involves the condensation of an amino-porphyrin with the aldehyde in a suitable solvent. nih.gov These complex structures are of interest for applications in areas like photodynamic therapy. nih.govrsc.org

Table 4: Synthesis of Porphyrin-Schiff Base Conjugates

| Reactant 1 | Reactant 2 | Product |

| Amino-functionalized Porphyrin | This compound | Porphyrin-Schiff Base Conjugate |

Formation of Heterocyclic Rings (e.g., Oxazolidines) via Condensation Reactions

The aldehyde functional group of this compound is a key site for derivatization, particularly through condensation reactions with bifunctional nucleophiles to form heterocyclic rings. A prominent example is the reaction with 2-aminoalcohols to yield oxazolidines.

Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen in the ring. wikipedia.org The synthesis is typically achieved by the condensation of an aldehyde with a 2-aminoalcohol. wikipedia.orgnih.gov This reaction proceeds through the initial formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization via dehydration to form the stable oxazolidine (B1195125) ring. nih.gov The reaction can often be catalyzed by acids or may proceed simply by heating the reactants together, sometimes with azeotropic removal of water. tandfonline.com For instance, microwave-assisted synthesis in the presence of air has been shown to be an efficient method for producing oxazolidines from various aldehydes and amino alcohols, where it is proposed that ambient air can facilitate the formation of an acid catalyst. scirp.org

In the case of this compound, reaction with a 2-aminoalcohol such as 2-aminoethanol would be expected to produce the corresponding 2-(2,3-dimethyl-4-propoxyphenyl)oxazolidine. The general reaction scheme is as follows:

General Reaction for Oxazolidine Formation

This reaction illustrates a general pathway for the formation of an oxazolidine ring from this compound and a generic 2-aminoalcohol.

The use of chiral 2-aminoalcohols, which can be readily derived from amino acids, allows for the synthesis of chiral oxazolidines. wikipedia.org This strategy opens avenues for creating enantiomerically pure compounds for various applications.

Transformations of the Aromatic Ring System

The aromatic ring of this compound is substituted with two methyl groups, a propoxy group, and a formyl (aldehyde) group. The interplay of the electronic effects of these substituents governs the reactivity and regioselectivity of transformations on the aromatic core.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. byjus.com The outcome of such reactions on a substituted benzene (B151609) ring is determined by the nature of the existing substituents. msu.edu Substituents are classified as either activating or deactivating, and as directors to the ortho/para or meta positions. msu.eduperlego.com

In this compound, the substituents have the following effects:

Methyl groups (-CH₃): Activating and ortho, para-directing.

Propoxy group (-OCH₂CH₂CH₃): Strongly activating and ortho, para-directing.

Formyl group (-CHO): Deactivating and meta-directing.

When multiple substituents are present on a benzene ring, their directing effects can be either reinforcing or conflicting. libretexts.org In this molecule, the powerful ortho, para-directing influence of the propoxy group at position 4, and the methyl groups at positions 2 and 3, will dominate over the meta-directing effect of the deactivating aldehyde group. The most likely position for electrophilic attack is the one most strongly activated and sterically accessible. The position C5 is ortho to the strongly activating propoxy group and meta to the deactivating aldehyde group, making it a highly probable site for substitution. The C6 position is ortho to one methyl group and para to the propoxy group, but may experience some steric hindrance.

Typical EAS reactions and the expected major products are:

Nitration: Reaction with nitric acid in the presence of sulfuric acid would likely introduce a nitro group (-NO₂) at the C5 position.

Halogenation: Treatment with bromine or chlorine in the presence of a Lewis acid catalyst is expected to yield the 5-halo derivative. perlego.com

Friedel-Crafts Alkylation/Acylation: These reactions, which introduce alkyl or acyl groups, would also be directed primarily to the C5 position. msu.edu

The inherent directing effects of the existing substituents provide a powerful tool for the directed functionalization of the aromatic ring. The strong activation and directing influence of the propoxy group to its ortho positions (C3 and C5) and the methyl groups means that electrophilic substitution will be highly regioselective.

As discussed, the C5 position is the most electronically enriched and sterically accessible site for electrophilic attack. This allows for the predictable introduction of a wide range of functional groups at this specific position. Functionalization at other positions would likely require more complex, multi-step synthetic strategies, possibly involving blocking groups or directed ortho-metalation techniques if the aldehyde could be protected or transformed.

Reactivity and Stability of the Propoxy Ether Linkage

Aryl ethers, such as the propoxy group in this compound, are generally characterized by their high chemical stability. organic-chemistry.org The ether linkage is resistant to many reagents, including bases, mild acids, and many oxidizing and reducing agents. organic-chemistry.orgyoutube.com This stability makes the propoxy group a reliable substituent during many chemical transformations of the aldehyde or the aromatic ring.

However, the ether bond can be cleaved under harsh conditions. The most common method for cleaving aryl ethers is treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures. youtube.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the propyl group (an Sₙ2 reaction), which would yield 2,3-dimethyl-4-hydroxybenzaldehyde and propyl halide.

The propoxy group is also generally stable towards catalytic hydrogenation conditions that might be used to reduce the aldehyde group. However, certain specialized catalysts or more forcing conditions could potentially lead to hydrogenolysis of the ether bond. Fungal heme-peroxygenases have also been reported to oxidize ethers, suggesting a potential for enzymatic degradation, though such reactions are not common in standard organic synthesis. nih.gov

Regioselective Synthesis of Novel Chemical Entities Incorporating the this compound Scaffold

The this compound structure serves as a valuable starting point for the regioselective synthesis of more complex molecules. The predictable reactivity of both the aldehyde group and the activated aromatic ring allows for its use as a scaffold.

Strategies for building novel chemical entities include:

Condensation Reactions: Beyond oxazolidines, the aldehyde can react with a variety of nitrogen nucleophiles (like hydrazines, hydroxylamines, or semicarbazides) to form hydrazones, oximes, and semicarbazones, respectively. These reactions are foundational for creating a diverse range of derivatives. One-pot multi-component reactions using substituted benzaldehydes are a powerful tool for generating complex heterocyclic systems. nih.govoiccpress.com

Wittig and Related Olefination Reactions: The aldehyde can be converted to an alkene with controlled stereochemistry, introducing a carbon-carbon double bond that can be further functionalized.

Sequential Aromatic Functionalization and Aldehyde Derivatization: A powerful approach involves first performing a regioselective electrophilic substitution on the aromatic ring at the C5 position, followed by chemical modification of the aldehyde group. For example, nitration at C5 followed by reduction of the nitro group to an amine and subsequent derivatization of both the new amino group and the aldehyde can lead to a wide array of complex structures. This approach has been used to synthesize novel benzoxazole (B165842) derivatives from substituted benzaldehydes. mdpi.com

The combination of a reactive aldehyde and a defined pattern of substitution on the aromatic ring makes this compound a promising platform for the construction of new molecular architectures with potential applications in medicinal chemistry and materials science. nih.govmdpi.com

Compound Names

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic characteristics with high accuracy. nih.govdiva-portal.orgresearchgate.net

The first step in most quantum chemical calculations is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. mdpi.com For 2,3-Dimethyl-4-propoxybenzaldehyde, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Table 1: Predicted Stable Conformations of this compound (Illustrative) This table is illustrative and based on general principles of conformational analysis for substituted benzaldehydes. Specific energy values would require dedicated DFT calculations.

| Conformer ID | Key Dihedral Angles (°) | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Conf-1 (Global Minimum) | C-C-O-C ≈ 180 (anti); O-C-C-H ≈ 0 (planar) | 0.00 | Propoxy chain is extended (anti), and the aldehyde group is nearly planar with the ring to maximize conjugation, despite some steric push from the ortho-methyl group. |

| Conf-2 | C-C-O-C ≈ ±60 (gauche); O-C-C-H ≈ 0 (planar) | ~5-10 | A gauche fold in the propoxy chain, leading to a more compact structure with slightly higher energy. |

| Conf-3 | C-C-O-C ≈ 180 (anti); O-C-C-H ≈ 90 (non-planar) | >15 | The aldehyde group is twisted out of the plane of the aromatic ring, significantly reducing conjugation and increasing energy. This might occur due to severe steric hindrance. |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. aimspress.comsciforum.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the propoxy group, which act as electron-donating centers. The LUMO, conversely, would be concentrated on the electron-withdrawing carbonyl group (C=O) of the benzaldehyde (B42025) moiety. researchgate.net This distribution dictates the molecule's reactivity, suggesting that electrophilic attacks would target the ring and propoxy oxygen, while nucleophilic attacks would target the aldehyde carbon. sciforum.net The energy gap for similar benzaldehyde derivatives has been calculated to be around 5 eV, indicating good chemical stability. sciforum.net

Table 2: Illustrative Frontier Molecular Orbital (FMO) Properties for Benzaldehyde Derivatives Data is based on general values reported for substituted benzaldehydes and serves as an example. sciforum.netresearchgate.net

| Parameter | Typical Energy Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 | Represents the ionization potential; energy of the outermost electron-donating orbital. Localized on the substituted benzene (B151609) ring. |

| LUMO Energy | -1.0 to -2.0 | Represents the electron affinity; energy of the lowest electron-accepting orbital. Localized on the aldehyde functional group. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity. researchgate.netnih.gov These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). researchgate.net These indices provide a quantitative measure of the molecule's behavior in chemical reactions. For instance, the electrophilicity index measures the energy stabilization when the system acquires additional electronic charge from the environment. sciforum.net

The charge density distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, highlights the electron-rich and electron-poor regions of a molecule. sciforum.net For this compound, the MEP map would show a high negative potential (typically colored red) around the carbonyl oxygen, indicating a site for electrophilic attack. sciforum.net Conversely, positive potential (blue) would be seen around the aldehyde hydrogen and the hydrogens of the methyl groups, indicating electron-deficient regions. sciforum.net Such analyses are crucial for predicting how the molecule will interact with other reagents. nih.gov

DFT calculations are highly effective for predicting spectroscopic data, which can then be compared with experimental results for structure validation.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational modes of the molecule. researchgate.netnih.gov For this compound, key predicted vibrational frequencies would include the C=O stretching of the aldehyde group (typically ~1700 cm⁻¹), C-O-C stretching of the propoxy ether linkage, aromatic C=C stretching, and C-H stretching modes for the alkyl and aromatic groups. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, provides reliable predictions of ¹H and ¹³C NMR chemical shifts. nih.gov Predicted shifts for the aromatic protons would be influenced by the electron-donating propoxy group and electron-withdrawing aldehyde group. The chemical shifts of the methyl and propoxy protons and carbons would also be characteristic. Comparing these predicted spectra with experimental data is a gold standard for structural confirmation. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation for this compound would involve solving Newton's equations of motion for the atoms, allowing the molecule to explore its conformational landscape in a simulated environment (e.g., in a solvent like water or chloroform). nih.gov This approach provides insight into the flexibility of the propoxy chain, the rotational dynamics of the aldehyde group, and the time-averaged distribution of different conformers, which is often more representative of the molecule's behavior in solution than a single static structure.

Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

In the solid state, molecules pack together to form a crystal lattice, stabilized by a network of intermolecular interactions. nih.govnih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal. nih.govnih.gov The surface is mapped with properties like dnorm, which identifies regions of close contact.

For this compound, a Hirshfeld analysis would likely reveal several key interactions contributing to its crystal packing:

H···H contacts: Typically the most abundant interaction, arising from the numerous hydrogen atoms on the methyl and propoxy groups. nih.gov

C–H···O interactions: Weak hydrogen bonds between a carbon-bound hydrogen and the oxygen of the carbonyl or propoxy group of a neighboring molecule are expected to be significant. nih.govresearchgate.net

C···H contacts: These interactions arise from the close packing of aromatic rings and alkyl chains. nih.gov

π···π stacking: Interactions between the aromatic rings of adjacent molecules, which could be offset due to the substitution pattern.

Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Substituted Benzaldehydes This table presents example percentage contributions based on published analyses of similar aromatic compounds. nih.govnih.govresearchgate.net

| Interaction Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | 40 - 60% | Van der Waals interactions between hydrogen atoms. |

| O···H / H···O | 15 - 35% | Represents C-H···O hydrogen bonding. |

| C···H / H···C | 10 - 20% | Interactions involving the aromatic ring and alkyl groups. |

| C···C | < 5% | Indicative of π-π stacking interactions. |

Advanced Applications in Chemical and Materials Science Focus on Derivatives

Role as Precursors for Complex Organic Scaffolds and Chemical Libraries

The inherent reactivity of the aldehyde group, combined with the specific substitution pattern on the benzene (B151609) ring, renders 2,3-Dimethyl-4-propoxybenzaldehyde a valuable precursor for the synthesis of intricate organic structures. This utility is paramount in the generation of chemical libraries, which are essential for high-throughput screening in drug discovery and materials development.

Building Blocks for Diverse Heterocyclic Systems (e.g., Pyrazolidinediones, Oxazolidines)

The construction of heterocyclic systems is a cornerstone of medicinal chemistry, and this compound is a key starting material for several important classes of these compounds. A notable application is in the synthesis of pyrazolidinedione derivatives. Through a condensation reaction with a pyrazolidinedione, such as 1-pyridin-2-yl-pyrazolidine-3,5-dione, in a solvent like ethanol (B145695), 4-(2,3-dimethyl-4-propoxy-benzylidene)-1-pyridin-2-yl-pyrazolidine-3,5-dione can be formed. google.com These types of reactions are fundamental in creating libraries of compounds with potential therapeutic applications, for instance, as platelet aggregation inhibitors. google.com

The synthesis of oxazolidines, another critical heterocyclic scaffold, can be achieved through the condensation of an aldehyde with a β-amino alcohol. nih.gov This general synthetic strategy allows for the creation of a wide range of oxazolidine (B1195125) derivatives. nih.govorganic-chemistry.orgrdd.edu.iq While direct synthesis examples starting from this compound are not extensively detailed in the provided results, the established reactivity of aldehydes in forming both pyrazolidinediones and oxazolidines underscores its potential as a versatile building block for these and other diverse heterocyclic systems. google.comnih.govorganic-chemistry.orgrdd.edu.iqorganic-chemistry.org

Precursors for Polymeric Materials and Functional Ligands

The aldehyde functionality of this compound is a key feature that allows for its incorporation into larger molecular structures like polymers and functional ligands. While specific examples of polymers derived from this exact compound are not detailed in the search results, the general reactivity of aldehydes in polymerization reactions is a well-established principle in polymer chemistry.

More specifically, the aldehyde serves as a precursor for Schiff base ligands. These ligands are synthesized through the condensation reaction between an aldehyde and a primary amine. The resulting imine-containing molecules are excellent chelating agents for a variety of metal ions. The formation of stable complexes with metals like copper, nickel, and cobalt is a common application of Schiff base ligands, leading to materials with interesting catalytic, magnetic, or optical properties.

Intermediates in Multi-step Organic Synthesis Pathways

In the context of complex, multi-step organic synthesis, this compound serves as a valuable intermediate. Its structure provides a platform for a variety of chemical transformations. The aldehyde group can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into a range of other functional groups. The aromatic ring can also undergo further reactions, such as electrophilic substitution, allowing for the introduction of additional functionalities. This versatility makes it a strategic component in the synthesis of complex natural products, pharmaceuticals, and other high-value organic molecules. For instance, its derivatives can be key intermediates in the synthesis of more complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.gov

Development of Functional Materials and Advanced Probes

The derivatives of this compound are not only synthetic intermediates but also form the core of various functional materials and advanced probes. Their unique electronic and structural properties are harnessed to create systems with specific, measurable responses to external stimuli.

Photosensitizers and Photoactive Systems (via Porphyrin Conjugates)

The field of photochemistry has found applications for derivatives of this compound, particularly in the construction of photosensitizers and other photoactive systems. A key strategy involves conjugating these derivatives to porphyrins, which are large, light-absorbing macrocycles.

The aldehyde group provides a convenient attachment point for linking to the porphyrin core, often through a series of synthetic steps. By attaching one or more this compound units to a porphyrin, researchers can fine-tune the photophysical properties of the resulting conjugate. These properties include the wavelengths of light absorbed and the efficiency of energy transfer. Such porphyrin conjugates are investigated for their potential use in photodynamic therapy (PDT), where they can generate reactive oxygen species to destroy cancer cells upon light activation, and in artificial photosynthesis, where they can mimic the light-harvesting functions of natural chlorophyll. While the search results did not yield a direct synthesis of a porphyrin conjugate from this compound, the use of substituted benzaldehydes in porphyrin synthesis is a well-established methodology.

Exploration in Optical Materials and Chromophore Development

Derivatives of this compound hold significant potential in the development of novel optical materials and chromophores. The inherent electronic properties of the substituted benzene ring, combined with the versatility of the aldehyde functional group, allow for the synthesis of molecules with tailored photophysical characteristics. The electron-donating nature of the propoxy and dimethyl groups can influence the intramolecular charge transfer (ICT) properties of derived chromophores, which is a key factor in determining their absorption and emission spectra.

The development of fluorescent probes is a promising area of application. For instance, chromophores based on a benzaldehyde-indole fused system have been designed for the detection of specific analytes like cyanide and hypochlorite. rsc.org While not specific to the 2,3-dimethyl-4-propoxy variant, this highlights the utility of the benzaldehyde (B42025) scaffold in creating sensitive and selective sensors. The fluorescence properties of such probes are often governed by the efficiency of ICT from the electron-rich substituted benzene ring to an electron-accepting moiety.

Furthermore, substituted benzaldehydes are precursors to chromophores used in bioimaging. For example, derivatives of ortho-methyl benzaldehyde have been employed in sequence-independent photochemical activation, demonstrating the nuanced control that can be achieved over photoreactive systems. rsc.org The spectral-luminescent properties of hydroxy- and methoxy-substituted benzaldehydes have been studied, revealing insights into their fluorescence and fluorescence excitation spectra. researchgate.net These studies provide a foundation for predicting the behavior of chromophores derived from this compound.

The table below summarizes the photophysical properties of some benzaldehyde-derived chromophores, illustrating the range of characteristics that can be achieved through chemical modification.

| Chromophore Type | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) | Application |

| Benzaldehyde-Indole Fused System | ~350 | ~450 | Fluorescent probe for anions rsc.org |

| ortho-methyl benzaldehyde derivative | Not specified | Not specified | Photochemical activation rsc.org |

| Methoxy-substituted benzaldehydes | Varies | Varies | General luminescence studies researchgate.net |

| Tetraaryl-1,4-dihydropyrrolo[3,2-b] pyrroles | 294-382 | ~420 | Sensitizing dyes nih.gov |

This table presents generalized data for classes of compounds to illustrate potential properties.

Mechanistic Investigations of Complex Derivative Formation and Reaction Pathways

The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, allowing for the synthesis of complex molecular architectures. The investigation of the reaction mechanisms involved in the formation of these derivatives is crucial for controlling product selectivity and yield.

One of the most fundamental reactions of benzaldehydes is the Aldol (B89426) Condensation . In a mixed aldol condensation, this compound can react with a ketone, such as acetone, in the presence of a base. mnstate.edu The mechanism involves the formation of a nucleophilic enolate from the ketone, which then attacks the electrophilic carbonyl carbon of the benzaldehyde. umkc.edu The resulting β-hydroxyketone can subsequently undergo dehydration to yield a conjugated α,β-unsaturated ketone. mnstate.eduumkc.edu The steric hindrance from the ortho-methyl group and the electronic effects of the propoxy group can influence the rate and outcome of this reaction.

Another significant reaction is the Knoevenagel Condensation , which involves the reaction of the aldehyde with an active methylene (B1212753) compound, often catalyzed by a base like ammonium (B1175870) acetate. researchgate.net This reaction is instrumental in the formation of C-C bonds and is used to synthesize various substituted olefins. researchgate.net The mechanism proceeds through the formation of an arylidenemalononitrile intermediate when reacting with malononitrile. researchgate.net

Furthermore, derivatives of this compound can serve as key building blocks in multicomponent reactions for the synthesis of heterocyclic compounds. For example, the condensation of substituted benzaldehydes with 2-aminobenzamide (B116534) can yield 2-substituted quinazolin-4(3H)-ones. acs.org Similarly, multicomponent reactions involving benzaldehydes, anilines, and β-diketones can lead to the formation of complex chromophoric systems like tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles. nih.gov The proposed mechanism for the latter involves the in-situ formation of a Schiff base, followed by reaction with the enol form of the β-diketone and subsequent cyclization and oxidation. nih.gov

The table below outlines key reaction pathways for the formation of complex derivatives from substituted benzaldehydes.

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Mechanistic Steps | Resulting Derivative Class |

| Aldol Condensation | Ketone (e.g., acetone) | Base (e.g., NaOH) | Enolate formation, nucleophilic attack, dehydration mnstate.eduumkc.edu | α,β-Unsaturated ketones |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | Base (e.g., ammonium acetate) | Formation of a carbanion, nucleophilic addition, elimination researchgate.net | Substituted olefins |

| Quinazoline Synthesis | 2-Aminobenzamide | DMSO | Condensation | 2-Substituted quinazolin-4(3H)-ones acs.org |

| Pyrrole Synthesis (Multicomponent) | Aniline, β-diketone | Lewis Acid (e.g., NbCl₅) | Schiff base formation, reaction with enol, cyclization, oxidation nih.gov | Tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles |

Future Directions and Emerging Research Avenues

Investigation of Underutilized Reactivity Profiles and Catalytic Transformations

The aldehyde functional group is a versatile handle for a multitude of chemical transformations. While standard reactions are well-documented, future research will delve into less common reactivity profiles of 2,3-Dimethyl-4-propoxybenzaldehyde. The electronic properties of substituents on the benzaldehyde (B42025) ring can significantly influence reactivity. researchgate.netquora.comstackexchange.com The presence of electron-donating methyl and propoxy groups in this compound suggests a nuanced reactivity that can be exploited in novel catalytic transformations.

For example, exploring its participation in multicomponent reactions could lead to the rapid assembly of complex molecular architectures. nih.gov Additionally, synergistic catalysis, combining different catalytic manifolds like organocatalysis, photoredox catalysis, and metal catalysis, can unlock new desaturative pathways to assemble substituted aromatic aldehydes from saturated precursors. nih.gov Investigating the alkynylation of substituted benzaldehydes to form acetylene (B1199291) alcohols is another area ripe for exploration. researchcommons.org Such studies could reveal new synthetic routes to valuable derivatives of this compound.

Application of Machine Learning and AI in Predicting Reactivity and Designing Derivatives

Integration of this compound Derivatives into Supramolecular Assemblies and Nanostructures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting possibilities for creating functional materials. The aldehyde group of this compound and its derivatives can act as a key building block for constructing complex supramolecular assemblies and nanostructures.

For instance, benzaldehyde-functionalized polymers can self-assemble into vesicles, which can be further functionalized or cross-linked for applications in drug delivery. acs.org The aldehyde group can also be used to functionalize magnetic nanoparticles for applications such as protein adsorption or drug capture. researchgate.netacs.org

Furthermore, the integration of derivatives into supramolecular cages can lead to novel catalytic activities by creating confined reaction environments. acs.org The formation of supramolecular polymers and hydrogels based on aldehyde-containing monomers is another promising area, with potential applications in sensing and adsorption. acs.org The unique electronic and steric properties of this compound could lead to the formation of novel, ordered nanostructures through hydrogen bonding or other non-covalent interactions. nih.gov

Design and Synthesis of Functional Derivatives for Specialized Material Applications with Tunable Properties

The derivatization of this compound opens the door to a wide range of functional materials with tailored properties. By introducing different functional groups onto the aromatic ring or by transforming the aldehyde group, researchers can fine-tune the electronic, optical, and biological properties of the resulting molecules.

For example, the synthesis of chalcone (B49325) derivatives from benzaldehydes has yielded compounds with anti-inflammatory, antimicrobial, and antioxidant properties. researchgate.net These chalcones can be loaded into nanocarriers like mesoporous silica (B1680970) for improved delivery and efficacy. mdpi.com The synthesis of benzoxazole (B165842) derivatives has also led to compounds with promising antiproliferative and antibacterial activities. nih.gov

The aldehyde functionality is also a precursor for creating fluorogenic probes for bio-imaging. acs.org By designing derivatives that undergo "click" chemistry reactions, it is possible to create modular systems for applications in drug discovery, material science, and bioconjugation. wikipedia.org The synthesis of derivatives with specific substituents can also be targeted for applications in areas like liquid crystals or organic electronics, where the molecular structure dictates the material's bulk properties.

常见问题

Basic: How can researchers optimize the synthesis of 2,3-Dimethyl-4-propoxybenzaldehyde to improve yield and purity?

Methodological Answer:

To optimize synthesis, employ reflux conditions with acetic acid as a catalyst (e.g., 5 drops in ethanol, as in triazole-benzaldehyde coupling reactions ). Monitor reaction progress via thin-layer chromatography (TLC) using dichloromethane as the mobile phase and UV visualization . Post-reaction, reduce pressure to evaporate solvents and purify via vacuum filtration, followed by washing with methanol/water mixtures to remove unreacted precursors . Yield optimization may require adjusting molar ratios of starting materials (e.g., 1:1 aldehyde-to-nucleophile ratio) and extending reflux time beyond 4 hours if intermediates are thermally stable .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

Use PPE including nitrile gloves, face shields, and safety glasses compliant with EN 166 or NIOSH standards . Implement engineering controls like fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, irrigate with flowing water for 10–15 minutes and consult an ophthalmologist . Store the compound in airtight containers under inert gas (e.g., N₂) to prevent oxidation .

Basic: How can researchers resolve impurities in this compound using analytical techniques?

Methodological Answer:

Employ High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and acetonitrile/water gradient elution to separate impurities . For polar byproducts, use silica gel column chromatography with ethyl acetate/hexane mixtures (e.g., 3:7 ratio). Confirm purity via nuclear magnetic resonance (NMR) spectroscopy; compare ¹H-NMR peaks (e.g., aldehyde proton at ~10 ppm) with literature data . Mass spectrometry (HRMS-ESI) can validate molecular ion peaks (e.g., [M+H]⁺) to confirm identity .

Advanced: How should researchers address contradictory spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

Discrepancies in NMR shifts may arise from solvent effects or substituent electronic interactions. Use deuterated solvents (e.g., DMSO-d₆) for consistency and record spectra at standardized temperatures (e.g., 300 K) . For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) to resolve coupling patterns and assign protons/carbons unambiguously . Cross-validate with computational methods (e.g., DFT calculations for predicted chemical shifts) to reconcile experimental and theoretical data .

Advanced: What strategies mitigate conflicting biological activity data in studies involving this compound analogs?

Methodological Answer:

Standardize assay conditions:

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and passage numbers.

- Control solvent concentrations (e.g., ≤0.1% DMSO) to avoid nonspecific effects .

- Validate target engagement via competitive binding assays (e.g., fluorescence polarization for enzyme inhibition).

For contradictory dose-response curves, perform triplicate experiments with internal controls (e.g., known inhibitors) and apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) .

Advanced: How can regioisomeric byproducts during synthesis be identified and quantified?

Methodological Answer:

Use LC-MS with a high-resolution mass analyzer to differentiate regioisomers based on exact mass and fragmentation patterns . For structural confirmation, isolate isomers via preparative HPLC and analyze via NOESY NMR to assess spatial proximity of substituents . Quantify isomers using diode-array UV detection at λmax ≈ 270 nm (typical for benzaldehyde derivatives) .

Basic: What protocols ensure stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Conduct accelerated stability studies:

- Store solutions at pH 3–9 (buffered with phosphate/citrate) and temperatures (4°C, 25°C, 40°C).

- Monitor degradation via HPLC at intervals (0, 7, 30 days).

For solid-state stability, use thermogravimetric analysis (TGA) to assess decomposition temperatures and humidity chambers (e.g., 75% RH) to test hygroscopicity .

Basic: How to validate the biological relevance of this compound in enzyme interaction studies?

Methodological Answer:

Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) between the compound and target enzymes . Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding poses and corroborate with mutagenesis studies (e.g., alanine scanning of active sites) . Validate functional inhibition via fluorogenic substrate assays (e.g., quenched substrates for proteases) .

Advanced: How to address discrepancies in reported logP values for this compound?

Methodological Answer:

Determine logP experimentally using the shake-flask method: partition the compound between n-octanol and water, then quantify concentrations via UV-Vis spectroscopy at λmax . Cross-validate with reversed-phase HPLC retention times calibrated against standards of known logP . Computational predictions (e.g., ACD/Labs Percepta) can supplement experimental data but require validation due to substituent electronic effects .

Basic: What methods are recommended for characterizing the hygroscopicity of this compound?

Methodological Answer:

Use dynamic vapor sorption (DVS) to measure moisture uptake at controlled RH levels (0–90%). For rapid assessment, store the compound in desiccators with saturated salt solutions (e.g., LiCl for 11% RH, MgCl₂ for 33% RH) and monitor mass changes gravimetrically . Report hygroscopicity as % mass gain over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。